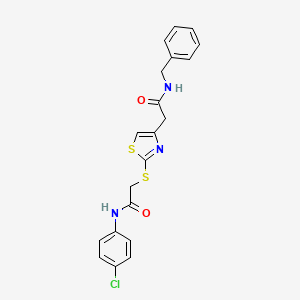

N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmacological activities, including antitumor, antibacterial, and anticonvulsant properties . The structure of the compound suggests potential biological activity due to the presence of the benzothiazole pharmacophore and the chlorophenyl group.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents into the molecule. For example, in one study, 2-(4-aminophenyl)benzothiazole was prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic derivatives . Another approach involved the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by reactions with other reagents such as hydrazine hydrate and isatin . These methods demonstrate the versatility of benzothiazole chemistry in generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide derivatives can form hydrogen-bonded assemblies, which are influenced by the nature of the substituents on the benzothiazole moiety . These interactions are crucial as they can affect the crystal packing and, consequently, the physical properties and biological activity of the compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, which are essential for their biological activity. The presence of an acetamide group in the molecule suggests the possibility of hydrogen bonding, which can be significant in the interaction with biological targets. The chlorophenyl group may also participate in reactions such as halogen bonding or serve as a site for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of a chlorophenyl group may increase lipophilicity, which can affect the compound's ability to cross biological membranes .

Scientific Research Applications

Antitumor Activity

Compounds structurally related to N-benzyl-2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their antitumor activities. For example, derivatives of 2-(4-aminophenyl)benzothiazole, bearing different heterocyclic rings, demonstrated considerable anticancer activity against various cancer cell lines. This suggests the potential utility of such compounds in cancer research and therapy (Yurttaş et al., 2015).

Antimicrobial Activity

Novel derivatives containing the benzothiazole moiety, similar in structure to the compound of interest, have been synthesized and shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates their potential as candidates for developing new antibacterial agents (Bhoi et al., 2015).

Anti-inflammatory and Analgesic Properties

Some acetamide derivatives, related in functionality to the compound , have been synthesized and investigated for their analgesic properties. These studies reveal significant analgesic responses, highlighting the potential of such compounds in developing pain management therapies (Kaplancıklı et al., 2012).

Enzyme Inhibition

Research into compounds with benzothiazole derivatives has identified some with potent anticholinesterase properties, indicating their potential application in treating neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been studied for their potential applications in the field of medicinal chemistry . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Biochemical Pathways

It is known that 2-aminothiazole derivatives, which share a similar structure with this compound, have broad pharmacological spectrum . They have been reported to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

It is known that compounds with similar structures have shown significant activity against various human cancerous cell lines .

properties

IUPAC Name |

N-benzyl-2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLXESJWEHSOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)